molecular formula C22H18FN3O3S B3006622 2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide CAS No. 1105207-95-1

2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide

货号: B3006622
CAS 编号: 1105207-95-1
分子量: 423.46
InChI 键: YLRCWJDRZOKIRL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H18FN3O3S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-fluoro-N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activities associated with this compound, including its mechanisms of action, synthesis, and various biological assays.

Chemical Structure and Properties

The compound features a quinazolinone core structure, which is known for various biological activities. The presence of a sulfonamide group enhances its pharmacological properties. The molecular formula is C19H20FN5O2SC_{19}H_{20}FN_{5}O_{2}S, indicating the presence of fluorine and sulfur, which may influence its reactivity and biological interactions.

1. Anti-inflammatory Activity

The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Research indicates that derivatives of quinazolinone with sulfonamide groups exhibit significant COX-2 inhibitory activity. For instance, a related compound demonstrated a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, suggesting that modifications to the quinazolinone structure can enhance anti-inflammatory effects .

2. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit promising anticancer properties. For example, compounds targeting vascular endothelial growth factor receptor 2 (VEGFR-2) have shown potent inhibitory activity (IC50 = 0.014 μM), indicating potential for use in cancer therapies . The mechanism involves inducing apoptosis and cell cycle arrest in cancer cell lines.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored extensively. For instance, it has been suggested that the quinazolinone framework can effectively inhibit carbonic anhydrases, which are important for maintaining acid-base balance in tissues .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process includes the formation of the quinazolinone ring followed by the introduction of the sulfonamide moiety. Characterization techniques such as NMR and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on COX Inhibition : A study synthesized various quinazolinone derivatives and tested their COX-2 inhibitory activity. The results indicated that structural modifications significantly affected potency .
  • VEGFR-2 Inhibition : Research on new derivatives showed promising results against VEGFR-2 with notable cytotoxicity in HT-29 and COLO-205 cell lines .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to target enzymes, providing insights into their mechanisms of action .

Data Table: Biological Activities Summary

Activity TypeCompound TestedIC50 ValueReference
COX-2 Inhibition4-[E)-2-{3-(4-methoxyphenyl)-4-oxo...20 μM (max 47.1%)
VEGFR-2 InhibitionSQ20.014 μM
Anticancer ActivityVarious QuinazolinonesVariesMultiple

科学研究应用

Pharmaceutical Applications

  • Anticancer Activity
    • Quinazolines have been extensively studied for their anticancer properties. The specific compound has shown promise in inhibiting tumor growth in various cancer cell lines. For example, studies have demonstrated that derivatives of quinazoline can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties
    • Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. The sulfonamide group in this compound enhances its efficacy against a range of bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Inhibition of Protein Kinases
    • The compound has been evaluated for its ability to inhibit specific protein kinases, which are crucial targets in cancer therapy. By interfering with kinase activity, the compound may disrupt critical signaling pathways that cancer cells rely on for growth and survival .

Case Studies

  • In Vitro Studies
    • A study conducted on various cancer cell lines demonstrated that the compound effectively reduced cell viability at micromolar concentrations. The mechanism was linked to the induction of cellular stress responses leading to apoptosis .
  • Animal Models
    • Preclinical trials using animal models have indicated that administration of this compound results in significant tumor regression compared to control groups. These findings support its potential as an effective therapeutic agent against certain types of cancer .

Comparative Analysis with Related Compounds

Compound NameStructureActivity TypeReference
Compound AStructure AAnticancer
Compound BStructure BAntimicrobial
Compound CStructure CKinase Inhibitor

属性

IUPAC Name

2-fluoro-N-[2-methyl-3-(4-methylphenyl)-4-oxoquinazolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c1-14-7-10-17(11-8-14)26-15(2)24-20-12-9-16(13-18(20)22(26)27)25-30(28,29)21-6-4-3-5-19(21)23/h3-13,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRCWJDRZOKIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。